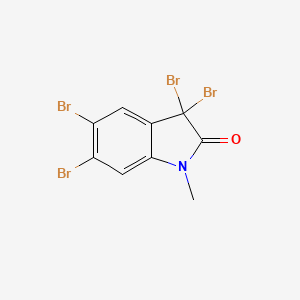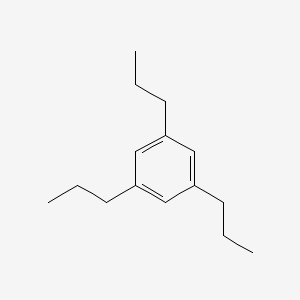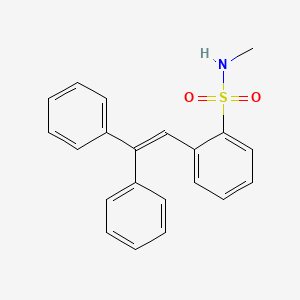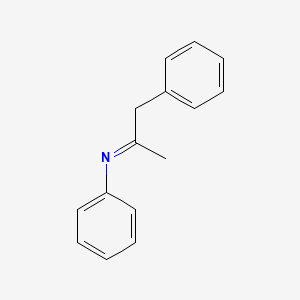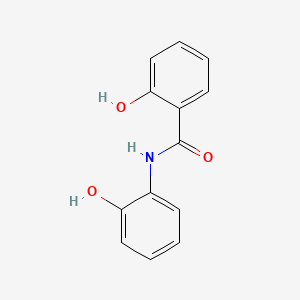
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, also known as 2-hydroxy-N-(2-hydroxyphenyl)benzamide, is an organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide structure, which includes two hydroxy groups attached to the benzene ring. It is known for its role in the development of fluorescent probes and its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 2-aminophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2-hydroxy-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of viral DNA replication, making it a potential antiviral agent . Additionally, its ability to form complexes with metal ions underlies its use in fluorescent probes .
Comparación Con Compuestos Similares
- 2-hydroxy-N-(4-hydroxyphenyl)benzamide
- 2-hydroxy-N-(2-phenylethyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Comparison: Compared to these similar compounds, 2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of hydroxy groups at both ortho positions enhances its ability to form hydrogen bonds and coordinate with metal ions, making it particularly effective in applications such as fluorescent probes .
Propiedades
Número CAS |
20978-57-8 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17) |
Clave InChI |
UGFGDRANRAQQKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



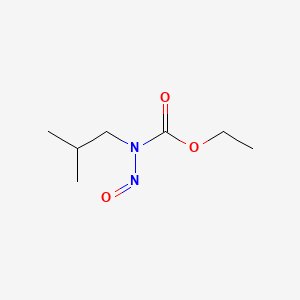

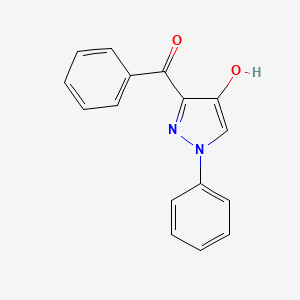
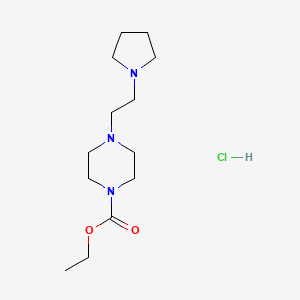

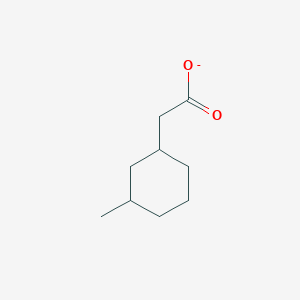
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

